molecular formula C26H29NO7 B12509390 {4-[(tert-butoxycarbonyl)oxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidin-2-yl}acetic acid

{4-[(tert-butoxycarbonyl)oxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidin-2-yl}acetic acid

Cat. No.: B12509390
M. Wt: 467.5 g/mol
InChI Key: FSZIOUBKSDIJLC-UHFFFAOYSA-N
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Description

{4-[(tert-butoxycarbonyl)oxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidin-2-yl}acetic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with tert-butoxycarbonyl and fluorenylmethoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(tert-butoxycarbonyl)oxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidin-2-yl}acetic acid typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Protection of the pyrrolidine nitrogen:

    Introduction of the fluorenylmethoxycarbonyl (Fmoc) group: This step is crucial for the selective protection of the amine group, allowing for further functionalization.

    Formation of the acetic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{4-[(tert-butoxycarbonyl)oxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidin-2-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

{4-[(tert-butoxycarbonyl)oxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidin-2-yl}acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research into the compound’s pharmacological properties has shown promise in the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of {4-[(tert-butoxycarbonyl)oxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidin-2-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    {4-[(tert-butoxycarbonyl)oxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidin-2-yl}propionic acid: Similar in structure but with a propionic acid moiety instead of acetic acid.

    {4-[(tert-butoxycarbonyl)oxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidin-2-yl}butyric acid: Contains a butyric acid group, offering different reactivity and properties.

Uniqueness

The uniqueness of {4-[(tert-butoxycarbonyl)oxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidin-2-yl}acetic acid lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in diverse fields of research make it a valuable compound for scientific exploration.

Properties

Molecular Formula

C26H29NO7

Molecular Weight

467.5 g/mol

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]pyrrolidin-2-yl]acetic acid

InChI

InChI=1S/C26H29NO7/c1-26(2,3)34-25(31)33-17-12-16(13-23(28)29)27(14-17)24(30)32-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22H,12-15H2,1-3H3,(H,28,29)

InChI Key

FSZIOUBKSDIJLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O

Origin of Product

United States

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